tert-Butylbicyclophosphorothionate
Overview
Description
Tert-butylbicyclophosphorothionate: is a bicyclic phosphate compound known for its potent convulsant properties. It is an extremely effective antagonist of the gamma-aminobutyric acid (GABA) receptor, which plays a crucial role in the central nervous system .
Mechanism of Action
Target of Action
Tert-Butylbicyclophosphorothionate (TBPS) primarily targets the GABA/benzodiazepine receptor complex . This complex plays a crucial role in the transmission of inhibitory signals in the nervous system through the neurotransmitter gamma-aminobutyric acid (GABA).
Mode of Action
TBPS binds with high affinity and specificity to a chloride channel modulatory site of the GABA/benzodiazepine receptor complex . This interaction influences the activity of the receptor complex, altering its response to GABA and potentially leading to changes in neural signaling.
Biochemical Pathways
The primary biochemical pathway affected by TBPS is the GABAergic pathway . By interacting with the GABA/benzodiazepine receptor complex, TBPS can influence the flow of chloride ions across the cell membrane, which in turn modulates the excitability of neurons. This can have downstream effects on various neural processes, potentially contributing to the compound’s convulsant activity .
Pharmacokinetics
Given its potent activity and its ability to influence neural signaling, it is likely that tbps can cross the blood-brain barrier and reach its target sites in the central nervous system .
Result of Action
The binding of TBPS to the GABA/benzodiazepine receptor complex can lead to changes in neural signaling, potentially resulting in convulsant activity . This means that TBPS could cause seizures or other disruptions in normal neural activity.
Biochemical Analysis
Biochemical Properties
Tert-Butylbicyclophosphorothionate plays a significant role in biochemical reactions, primarily as a GABA receptor antagonist . It interacts with GABA_A receptors, inhibiting their function and leading to convulsant effects . The compound binds to the GABA_A receptor complex, specifically at the picrotoxin binding site, which results in the inhibition of chloride ion flux through the receptor . This interaction disrupts the inhibitory neurotransmission mediated by GABA, leading to increased neuronal excitability .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating GABAergic signaling pathways . The inhibition of GABA_A receptors by this compound leads to increased neuronal excitability and can induce convulsions . Additionally, this compound affects gene expression and cellular metabolism by altering the balance of excitatory and inhibitory neurotransmission . The disruption of GABAergic signaling can have downstream effects on various cellular processes, including synaptic plasticity, neuronal development, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the GABA_A receptor complex . By binding to the picrotoxin binding site, it inhibits the function of the receptor, preventing chloride ions from passing through the channel . This inhibition leads to a decrease in inhibitory neurotransmission, resulting in increased neuronal excitability . The compound’s ability to modulate GABAergic signaling pathways makes it a valuable tool for studying the role of GABA_A receptors in various physiological and pathological conditions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function . Studies have shown that this compound can induce convulsions and other neurological effects in both in vitro and in vivo models . The temporal effects of this compound are influenced by its concentration, duration of exposure, and the specific cellular context .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce mild convulsions and increase neuronal excitability . At higher doses, it can cause severe convulsions and even death . The lethal dose (LD50) of this compound in mice is approximately 53 μg/kg . These dosage-dependent effects highlight the importance of careful dosing and monitoring when using this compound in experimental studies .
Metabolic Pathways
This compound is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . It is part of the human exposome and interacts with various enzymes and cofactors involved in its metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its effects on cellular function . The compound is known to interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function . The compound is directed to specific compartments or organelles within the cell, where it can exert its effects on GABA_A receptors and other biomolecules . Targeting signals and post-translational modifications play a role in directing this compound to its site of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of tert-butylbicyclophosphorothionate typically involves the reaction of tert-butyl alcohol with phosphorus trichloride, followed by the addition of sulfur. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of advanced reactors and continuous flow systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Tert-butylbicyclophosphorothionate can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, often involving the use of hydrogen or other reducing agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Conditions for substitution reactions often involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce phosphines or phosphine oxides .
Scientific Research Applications
Chemistry: : Tert-butylbicyclophosphorothionate is used in various chemical research applications, particularly in the study of GABA receptor antagonists and their effects on the central nervous system .
Biology: : In biological research, this compound is utilized to investigate the mechanisms of convulsant activity and the role of GABA receptors in neurological processes .
Medicine: : While not commonly used in clinical settings, this compound serves as a valuable tool in medical research to understand the effects of GABA receptor antagonism and to develop potential treatments for neurological disorders .
Industry: : In the industrial sector, this compound is employed in the synthesis of other chemical compounds and as a reagent in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
Iso-propylbicyclophosphorothionate: (IPTBO)
Ethylbicyclophosphorothionate: (EBOB)
Comparison: : Tert-butylbicyclophosphorothionate is unique in its high potency as a GABA receptor antagonist compared to similar compounds like iso-propylbicyclophosphorothionate and ethylbicyclophosphorothionate. Its distinct bicyclic structure and tert-butyl group contribute to its enhanced activity and specificity for the GABA receptor .
Properties
IUPAC Name |
4-tert-butyl-1-sulfanylidene-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15O3PS/c1-7(2,3)8-4-9-12(13,10-5-8)11-6-8/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBHBNXGFPTBJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C12COP(=S)(OC1)OC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15O3PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7058464 | |
Record name | tert-Butyl bicyclo[2 2 2]phosphorothionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7058464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70636-86-1 | |
Record name | 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane, 4-(1,1-dimethylethyl)-, 1-sulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70636-86-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butylbicyclophosphorothionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070636861 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tert-Butyl bicyclo[2 2 2]phosphorothionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7058464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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